![molecular formula C6H11Cl2F2N3 B2379894 1-(2,2-Difluoroethyl)-5-methylpyrazol-4-amine;dihydrochloride CAS No. 2344680-28-8](/img/structure/B2379894.png)
1-(2,2-Difluoroethyl)-5-methylpyrazol-4-amine;dihydrochloride
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Overview
Description
The compound “1-(2,2-Difluoroethyl)-5-methylpyrazol-4-amine;dihydrochloride” is likely a derivative of pyrazole, which is a basic aromatic ring and a component of various pharmaceuticals . The 2,2-difluoroethyl group is a common moiety in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrazole ring substituted at the 1-position with a 2,2-difluoroethyl group and at the 5-position with a methyl group .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the pyrazole ring and the 2,2-difluoroethyl group. Pyrazoles can undergo various reactions such as N-alkylation, N-acylation, and reactions at the 3-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the pyrazole ring and the 2,2-difluoroethyl group. For example, the presence of the fluorine atoms in the 2,2-difluoroethyl group could increase the compound’s lipophilicity .Scientific Research Applications
- Impact : These advances streamline access to pharmaceutical-relevant molecules and generate interest in process chemistry .
Anesthetic Agent: 2,2-Dichloro-1,1-difluoroethyl Methyl Ether
- Neuromuscular Blocking : It can be administered concurrently to achieve the desired degree of muscular relaxation .
Unsaturated Adamantane Derivatives
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2,2-difluoroethyl)-5-methylpyrazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3.2ClH/c1-4-5(9)2-10-11(4)3-6(7)8;;/h2,6H,3,9H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQXBCCSSMPZHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(F)F)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Difluoroethyl)-5-methylpyrazol-4-amine;dihydrochloride |
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